molecular formula C25H19NO B12803783 alpha-(9-Fluorenyl)-alpha-phenyl-4-pyridinemethanol CAS No. 56501-91-8

alpha-(9-Fluorenyl)-alpha-phenyl-4-pyridinemethanol

Katalognummer: B12803783
CAS-Nummer: 56501-91-8
Molekulargewicht: 349.4 g/mol
InChI-Schlüssel: HQHWFPDRVOHYRV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alpha-(9-Fluorenyl)-alpha-phenyl-4-pyridinemethanol is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining fluorenyl, phenyl, and pyridine groups, making it a versatile molecule for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(9-Fluorenyl)-alpha-phenyl-4-pyridinemethanol typically involves the reaction of 9-fluorenylmethanol with phenylpyridine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques like chromatography can further enhance the efficiency of industrial production .

Analyse Chemischer Reaktionen

Types of Reactions

Alpha-(9-Fluorenyl)-alpha-phenyl-4-pyridinemethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Alpha-(9-Fluorenyl)-alpha-phenyl-4-pyridinemethanol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of alpha-(9-Fluorenyl)-alpha-phenyl-4-pyridinemethanol involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cellular proteins and enzymes, leading to changes in cellular signaling pathways. For example, its fluorescent properties can be used to track cellular processes in real-time .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Alpha-(9-Fluorenyl)-alpha-phenyl-4-pyridinemethanol is unique due to its combination of fluorenyl, phenyl, and pyridine groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Eigenschaften

CAS-Nummer

56501-91-8

Molekularformel

C25H19NO

Molekulargewicht

349.4 g/mol

IUPAC-Name

9H-fluoren-9-yl-phenyl-pyridin-4-ylmethanol

InChI

InChI=1S/C25H19NO/c27-25(18-8-2-1-3-9-18,19-14-16-26-17-15-19)24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-17,24,27H

InChI-Schlüssel

HQHWFPDRVOHYRV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(C2C3=CC=CC=C3C4=CC=CC=C24)(C5=CC=NC=C5)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.